2-Amino-3-hydroxyphenazine

Genotoxicity Mutagenicity Toxicology

Electropolymerization failures and impurity quantification errors in carbendazim analysis frequently stem from generic, uncharacterized phenazine reagents. 2-Amino-3-hydroxyphenazine (AHP, CAS 4569-77-1) eliminates these risks through authenticated purity and well-defined electrochemical reactivity. • Electropolymerization: Ortho-NH₂/OH substitution enables oxidative formation of stable, redox-active pHAPh films on Pt, Au, GC, and ITO electrodes-a property absent in unsubstituted phenazine-for amperometric sensor fabrication. • Analytical Reference: RP-HPLC-MS validated at 11.6 ppm in carbendazim technical; chromatographically distinct from 2,3-diaminophenazine (DAP, 46.5 ppm) to ensure accurate impurity quantification per FAO specifications. • Quality & Stability: Batch-certified with CoA; packaged under inert atmosphere, stored at 2-8°C with light protection to preserve redox integrity.

Molecular Formula C12H9N3O
Molecular Weight 211.23
CAS No. 4569-77-1
Cat. No. B601258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxyphenazine
CAS4569-77-1
Synonyms3-Amino-phenazin-2-ol
Molecular FormulaC12H9N3O
Molecular Weight211.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N
InChIInChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-hydroxyphenazine Procurement Guide


2-Amino-3-hydroxyphenazine (AHP, also referred to as 3-amino-2-hydroxyphenazine) is a heterocyclic phenazine derivative with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . It is characterized by a tricyclic phenazine core substituted with an amino group at the 2-position and a hydroxyl group at the 3-position [1]. AHP is primarily utilized in research and industrial settings as a redox-active monomer for electropolymerization [2], a reference standard for impurity profiling [3], a molecular fluorophore [4], and an analytical probe for mutagenicity studies [5]. The compound is commercially available from multiple suppliers with reported purities typically >95% , and it is stored under inert atmosphere and protected from light to maintain stability [6].

2-Amino-3-hydroxyphenazine vs. Generic Phenazines


Despite belonging to the phenazine class, 2-amino-3-hydroxyphenazine exhibits a unique combination of electrochemical, photophysical, and toxicological properties that are not shared by its unsubstituted or singly-substituted analogs. The ortho-positioning of the amino and hydroxyl groups on the phenazine core is critical for enabling oxidative electropolymerization to form stable, redox-active ladder polymer films, a feature absent in unfunctionalized phenazine [1]. Furthermore, AHP serves as a key impurity marker with distinct mutagenic profiles relative to its close analog 2,3-diaminophenazine (DAP), making it an indispensable reference standard in analytical and regulatory workflows [2]. Generic substitution without considering these specific functional group contributions can lead to failed electropolymerization, inaccurate impurity quantification, or misinterpreted toxicological data. The following evidence sections detail the quantifiable performance differences that underscore the necessity for specific procurement of 2-amino-3-hydroxyphenazine.

2-Amino-3-hydroxyphenazine Quantitative Evidence


Genotoxicity vs. 2,3-Diaminophenazine

In a head-to-head comparison using human peripheral blood lymphocytes, 2-amino-3-hydroxyphenazine (AHP) exhibited significantly lower genotoxic potency than 2,3-diaminophenazine (DAP) across three different cytogenetic endpoints: DNA damage (Comet assay), chromosome aberrations (CA), and sister chromatid exchanges (SCE). Concentration-response curves were similar, but DAP was consistently more genotoxic, a finding that aligns with its higher mutagenic potency in bacterial systems [1]. For instance, at a concentration of 100 µM, AHP induced approximately 2.5-fold lower levels of DNA damage (tail moment) compared to DAP [2]. This lower genotoxic burden is critical for applications where AHP is used as a probe or intermediate, minimizing background interference in cellular assays and providing a safer handling profile for research personnel.

Genotoxicity Mutagenicity Toxicology Impurity Profiling

Electropolymerization Capability

2-Amino-3-hydroxyphenazine (HAPh) undergoes oxidative electropolymerization on platinum, gold, glassy carbon, and ITO electrodes to form stable, redox-active polymer (pHAPh) films [1]. This capability is directly attributed to the presence of both amino and hydroxyl groups in ortho-positions, enabling the formation of a ladder polymer structure analogous to poly(o-phenylenediamine) [2]. In stark contrast, unsubstituted phenazine does not electropolymerize under the same conditions, as it lacks the necessary functional groups for chain propagation. pHAPh films exhibit redox properties that allow them to respond to dissolved organic species like dihydroxybenzenes and p-benzoquinone, making them useful for sensor applications [3]. The electropolymerization of HAPh on Au is a complex process accompanied by electrodissolution and redeposition of Au, leading to the formation of dispersed gold crystallites within the organic polymer film [4].

Electrochemistry Electropolymerization Sensor Development Modified Electrodes

Mutagenicity vs. 2,3-Diaminophenazine

In Salmonella typhimurium strains with varying O-acetyltransferase (OAT) activities, 2-amino-3-hydroxyphenazine (AHP) and 2,3-diaminophenazine (DAP) exhibit markedly different mutagenic activation profiles [1]. With mammalian hepatic microsomal (S9) activation, both compounds induced frameshift mutations, but AHP required OAT over-expression (strain YG1024) for activity, whereas DAP was mutagenic even in the OAT-deficient strain TA98/1,8-DNP6 [2]. Specifically, S9-activated AHP induced mutation only in the OAT over-expressing strain YG1024, while S9-activated DAP induced mutations in YG1024, TA98, and the OAT deficient strain [3]. This indicates that the mutagenicity of AHP is more strictly dependent on bacterial O-acetyltransferase for metabolic activation, a distinction that has implications for its use as a positive control in mutagenicity assays and for understanding its mechanism of action relative to DAP.

Mutagenicity Ames Test O-Acetyltransferase Regulatory Toxicology

Carbendazim Impurity Comparison

In the context of carbendazim fungicide quality control, 2-amino-3-hydroxyphenazine (AHP) and 2,3-diaminophenazine (DAP) are both recognized as toxicologically relevant impurities that require monitoring at trace levels [1]. A validated RP-HPLC-MS method determined that AHP is present in carbendazim technical at a concentration of 11.6 ppm, while DAP is present at a significantly higher concentration of 46.5 ppm [2]. This quantitative disparity underscores the importance of using certified reference standards of each compound individually, as their relative abundances differ substantially and substitution of one for the other would lead to gross inaccuracies in impurity quantification.

Analytical Chemistry Impurity Profiling HPLC-MS Agrochemicals

Aqueous Solubility for Flow Batteries

In the development of next-generation redox flow batteries, 2-amino-3-hydroxyphenazine (AHP) has been evaluated as a potential redox mediator due to its improved stability. However, its utility is constrained by a moderate aqueous solubility of 0.43 M, which directly limits the achievable energy density of AHP-based battery systems [1]. This value is derived from experimental measurements and serves as a critical parameter for process design and scale-up. While no direct comparator is provided in the source for this specific metric, it is inferred that other phenazine derivatives engineered with multiple hydroxy groups can achieve higher solubilities, as noted in computational screening studies [2].

Energy Storage Redox Flow Batteries Solubility Electrochemistry

Commercially Available Purity

Multiple commercial vendors provide 2-amino-3-hydroxyphenazine with certified purity levels suitable for analytical and research applications. Reported purities include 97% and 99% by HPLC . These specifications ensure that the compound meets the requirements for use as a certified reference material for instrument calibration, method validation, and impurity profiling, as per guidelines such as ISO 33405 . In contrast, generic phenazine or lower-grade analogs may contain unidentified impurities that can interfere with sensitive analytical methods or introduce variability in experimental results.

Analytical Chemistry Quality Control Reference Standard Purity

2-Amino-3-hydroxyphenazine Application Scenarios


Electrochemical Sensor Fabrication

Researchers fabricating modified electrodes for electrochemical sensing should utilize 2-amino-3-hydroxyphenazine (HAPh) due to its unique ability to undergo oxidative electropolymerization and form stable, redox-active polymer (pHAPh) films on Pt, Au, GC, and ITO electrodes [1]. This property is directly linked to the ortho-amino and hydroxyl substituents on the phenazine core and is not shared by unsubstituted phenazine. pHAPh films have been demonstrated to respond to dissolved organic species such as dihydroxybenzenes and p-benzoquinone, making them suitable for the development of amperometric sensors and electrocatalytic devices [2].

Carbendazim Impurity Reference Standard

Analytical chemistry laboratories performing quality control of carbendazim technical should procure high-purity 2-amino-3-hydroxyphenazine (AHP) as a certified reference standard. RP-HPLC-MS analysis has quantified AHP at 11.6 ppm in carbendazim samples, a level distinct from the 46.5 ppm of its counterpart 2,3-diaminophenazine (DAP) [3]. Use of separate, authenticated standards for each impurity is critical for accurate quantification and compliance with regulatory guidelines that mandate monitoring of these toxicologically relevant impurities at trace levels [4].

O-Acetyltransferase Assay Control

In genetic toxicology research, 2-amino-3-hydroxyphenazine (AHP) serves as a valuable positive control for O-acetyltransferase (OAT)-dependent mutagenicity assays. Studies in Salmonella typhimurium show that S9-activated AHP induces frameshift mutations exclusively in OAT over-expressing strains (e.g., YG1024), whereas its analog DAP exhibits broader mutagenicity across OAT-deficient strains [5]. This specific metabolic requirement makes AHP an ideal tool for dissecting OAT-mediated activation pathways and for calibrating assays that rely on this enzyme system.

Carbon Dot Fluorophore

Researchers synthesizing carbon quantum dots should consider 2-amino-3-hydroxyphenazine (AHP) as a confirmed molecular fluorophore. Studies have identified AHP and 2,3-diaminophenazine (DAP) as the actual fluorescent species responsible for the emission observed in certain carbon dot preparations [6]. Understanding the contribution of AHP as a fluorophore is essential for interpreting the photophysical properties of carbon dots and for designing materials with tailored fluorescence characteristics.

Technical Documentation Hub

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